N-[(4,6-Dimethylpyrimidin-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide N-[(4,6-Dimethylpyrimidin-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 445419-04-5
VCID: VC0470427
InChI: InChI=1S/C17H20N4OS/c1-10(2)13-5-7-14(8-6-13)15(22)20-17(23)21-16-18-11(3)9-12(4)19-16/h5-10H,1-4H3,(H2,18,19,20,21,22,23)
SMILES: CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C)C
Molecular Formula: C17H20N4OS
Molecular Weight: 328.4g/mol

N-[(4,6-Dimethylpyrimidin-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide

CAS No.: 445419-04-5

Main Products

VCID: VC0470427

Molecular Formula: C17H20N4OS

Molecular Weight: 328.4g/mol

N-[(4,6-Dimethylpyrimidin-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide - 445419-04-5

CAS No. 445419-04-5
Product Name N-[(4,6-Dimethylpyrimidin-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide
Molecular Formula C17H20N4OS
Molecular Weight 328.4g/mol
IUPAC Name N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide
Standard InChI InChI=1S/C17H20N4OS/c1-10(2)13-5-7-14(8-6-13)15(22)20-17(23)21-16-18-11(3)9-12(4)19-16/h5-10H,1-4H3,(H2,18,19,20,21,22,23)
Standard InChIKey JPQGPOMRDWLEBA-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C)C
Canonical SMILES CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C)C
PubChem Compound 951090
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator